N,N-Diethylsulfamic Acid
Description
Properties
Molecular Formula |
C4H11NO3S |
|---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
diethylsulfamic acid |
InChI |
InChI=1S/C4H11NO3S/c1-3-5(4-2)9(6,7)8/h3-4H2,1-2H3,(H,6,7,8) |
InChI Key |
NXFNZLHFBJYCPG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diethylsulfamic Acid can be synthesized through the reaction of diethylamine with sulfamic acid under controlled conditions. The reaction typically involves the use of a solvent such as water or ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethylsulfamic Acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can participate in substitution reactions where the sulfamic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfamic acid derivatives .
Scientific Research Applications
N,N-Diethylsulfamic Acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism by which N,N-Diethylsulfamic Acid exerts its effects involves its interaction with molecular targets such as enzymes and proteins. It can form covalent bonds with these targets, leading to modifications in their structure and function. The pathways involved in these interactions are complex and depend on the specific application and conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-Diethylsulfamic Acid include:
Sulfamic Acid: A strong inorganic acid with similar reactivity.
N-Methylsulfamic Acid: Another derivative with comparable chemical properties.
N-Ethylsulfamic Acid: A closely related compound with similar applications
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct reactivity and properties. Its diethyl groups provide steric hindrance, affecting its reactivity compared to other sulfamic acid derivatives.
Biological Activity
N,N-Diethylsulfamic acid (DESA) is a sulfonamide derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its sulfonic acid functional group, which plays a pivotal role in its interaction with biological systems. Research into DESA has revealed its potential as an antibacterial, antifungal, and antitumor agent. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
This compound can be represented by the chemical structure:
This structure features a sulfonamide group that contributes to its reactivity and biological interactions.
Antibacterial Activity
Mechanism of Action
The antibacterial activity of DESA is primarily attributed to its ability to inhibit bacterial growth through various mechanisms, including:
- Inhibition of cell wall synthesis : Similar to other sulfonamides, DESA may interfere with the synthesis of folic acid, essential for bacterial growth.
- Disruption of metabolic pathways : The sulfonamide group can form covalent bonds with amino acids in bacterial proteins, altering their function and leading to cell death.
Research Findings
A study evaluated the antibacterial efficacy of several sulfonamide derivatives, including DESA, against Gram-positive and Gram-negative bacteria. Results indicated that DESA exhibited significant inhibitory activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the bacterial strain tested .
Antifungal Activity
Research has also highlighted the antifungal properties of DESA. A comparative study demonstrated that compounds with sulfonic acid groups showed enhanced antifungal activity against various fungi, including Candida albicans and Aspergillus niger. The presence of the sulfonamide moiety was crucial for this activity, as it improved the compound's solubility and interaction with fungal cell membranes .
Antitumor Activity
Cytotoxic Effects
The cytotoxicity of DESA was assessed using various cancer cell lines. In vitro studies showed that DESA could induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. The compound demonstrated selective toxicity towards tumor cells while exhibiting lower toxicity towards normal cells .
Case Studies
- Breast Cancer Cells (MCF-7) : In one study, DESA reduced cell viability by 70% at a concentration of 25 µg/mL after 48 hours of treatment.
- Lung Cancer Cells (A549) : Another study reported an IC50 value of 30 µg/mL for DESA, indicating its potential as an anticancer agent .
Summary Table of Biological Activities
Q & A
Q. How can this compound be integrated into pharmaceutical intermediate synthesis while ensuring regulatory compliance?
- Methodological Answer : Conduct forced degradation studies (e.g., hydrolysis, photolysis) to identify impurities. Use liquid chromatography-mass spectrometry (LC-MS) to track degradation products. Align with FDA guidelines for impurity profiling and ICH stability testing protocols. Reference safety assessments from analogous sulfonamide compounds for risk mitigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
